molecular formula C24H22N4O4 B2375971 (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1428382-02-8

(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2375971
CAS RN: 1428382-02-8
M. Wt: 430.464
InChI Key: MPGBKQUSLJVVKU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

Scientific Research Applications

Antimicrobial Applications

(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its derivatives have been studied extensively for their antimicrobial properties. The synthesis of various pyrimidino derivatives, including those with indole and benzene nuclei, has shown significant antimicrobial activity. This activity is attributed to the synergistic effect of these nuclei when combined in a single molecule. The structures of these compounds were confirmed by spectroscopic data, and they exhibited comparable to excellent results against test microbes, indicating their potential as potent antimicrobial candidates (Chauhan, Siddiqi, & Dwivedi, 2017).

Additionally, studies on polycyclic chalcone-containing polyacrylamides have revealed promising antibacterial and antifungal activities, suggesting the potential of these compounds in antimicrobial applications. Among various polymers, certain polyacrylamides exhibited better antifungal and antibacterial activities, highlighting their potential as antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Anticancer and Cytotoxic Activities

The compound and its derivatives have also been explored for their anticancer and cytotoxic activities. A series of 2-anilinonicotinyl-linked acrylamide conjugates were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Some compounds in this series showed promising cytotoxicity, specifically against the A549 human lung adenocarcinoma epithelial cell line. These compounds induced cell-cycle effects in the G2/M phase, leading to apoptotic cell death. Molecular docking studies further supported their potential as anticancer agents (Kamal et al., 2014).

In another study, novel pyrimidiopyrazole derivatives were synthesized and demonstrated outstanding in vitro antitumor activity against the HepG2 cell line. Molecular docking and density functional theory (DFT) studies were utilized to examine the interaction of these compounds with biological targets, providing insight into their potential as antitumor agents (Fahim, Elshikh, & Darwish, 2019).

Binding and Interaction Studies

The interaction of certain derivatives with biological molecules, such as bovine serum albumin (BSA), has been studied to understand their binding properties and potential therapeutic applications. Spectral studies have been conducted to investigate the interactions, and thermodynamic parameters were calculated to understand the binding nature. The binding constants and the number of binding sites were determined, providing valuable insights into the potential applications of these compounds in biomedical research (Meng et al., 2012).

properties

IUPAC Name

(E)-N-(6-indol-1-ylpyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-30-19-12-16(13-20(31-2)24(19)32-3)8-9-23(29)27-21-14-22(26-15-25-21)28-11-10-17-6-4-5-7-18(17)28/h4-15H,1-3H3,(H,25,26,27,29)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGBKQUSLJVVKU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

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